molecular formula C21H26N4O5S B2723996 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 894014-60-9

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B2723996
CAS No.: 894014-60-9
M. Wt: 446.52
InChI Key: MOXXNSSUMDSPAA-UHFFFAOYSA-N
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Description

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound that features a combination of aromatic, sulfonamide, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of 1-(4-ethoxyphenyl)-5-oxopyrrolidine through a cyclization reaction.

    Urea Formation: The pyrrolidinone derivative is then reacted with an appropriate isocyanate to form the urea linkage.

    Sulfonamide Formation: The final step involves the reaction of the urea derivative with a sulfonyl chloride to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the pyrrolidinone core can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The urea linkage and pyrrolidinone core contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the ethoxyphenyl group but differs in its core structure and functional groups.

    N-(4-Ethoxyphenyl)-4-(2-(4-methoxyphenyl)ethyl)benzenesulfonamide: Similar in having the ethoxyphenyl and benzenesulfonamide groups but differs in the urea linkage.

Uniqueness

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinone core and the urea linkage distinguishes it from other sulfonamide compounds, providing unique opportunities for interaction with biological targets.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-2-30-18-7-5-17(6-8-18)25-14-16(13-20(25)26)24-21(27)23-12-11-15-3-9-19(10-4-15)31(22,28)29/h3-10,16H,2,11-14H2,1H3,(H2,22,28,29)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXNSSUMDSPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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